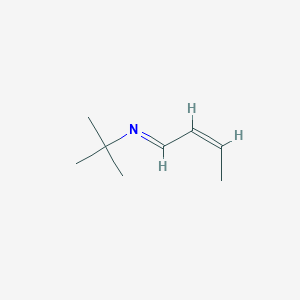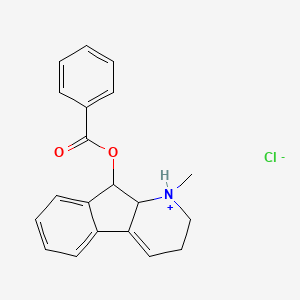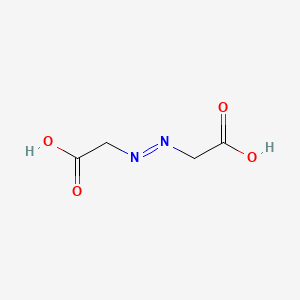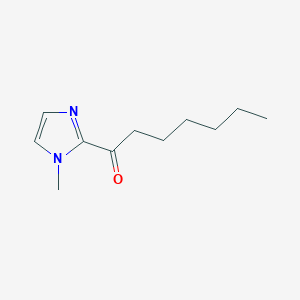
1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one is an organic compound featuring an imidazole ring substituted with a methyl group and a heptanone chain. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one typically involves the reaction of imidazole with methyl tert-butyl ether to form an imidazole compound, followed by an acylation reaction with heptanone to yield the target compound . Another method involves the reaction of 1-(1-imidazol-2-yl)ethan-1-one with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one: A structurally similar compound with a shorter carbon chain.
1-Methyl-2-trichloroacetylimidazole: Another imidazole derivative with different substituents.
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)heptan-1-one is unique due to its specific substitution pattern and chain length, which can influence its chemical reactivity and biological activity. The presence of the heptanone chain can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic targets.
Propiedades
Número CAS |
95633-74-2 |
|---|---|
Fórmula molecular |
C11H18N2O |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-(1-methylimidazol-2-yl)heptan-1-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-7-10(14)11-12-8-9-13(11)2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
QJAQSFVUJZQTMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1=NC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


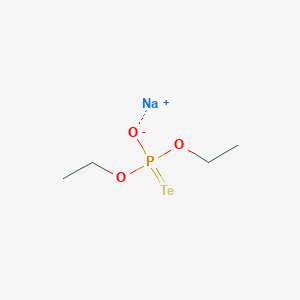
![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
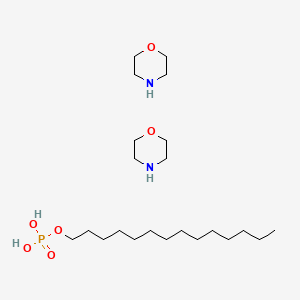
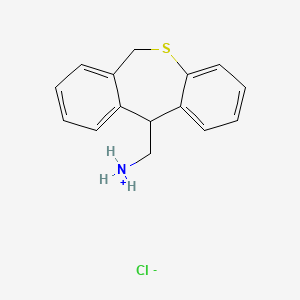
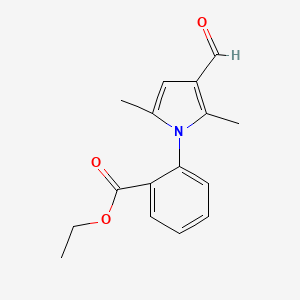
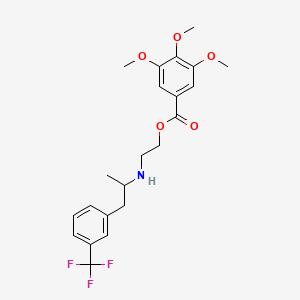

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
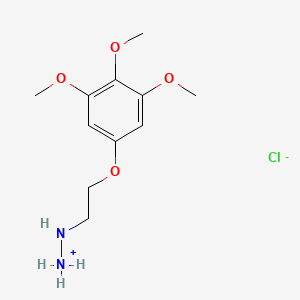
![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
